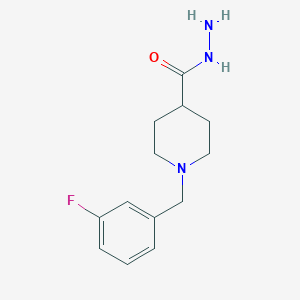

1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide

Description

1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide (CAS: 453557-70-7) is a piperidine derivative featuring a fluorobenzyl substituent at the 1-position and a carbohydrazide group at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that can target diverse biological pathways. Its molecular formula is C₁₃H₁₆FN₃O, with a molecular weight of 253.29 g/mol .

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]piperidine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O/c14-12-3-1-2-10(8-12)9-17-6-4-11(5-7-17)13(18)16-15/h1-3,8,11H,4-7,9,15H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMWRAMRJNBVRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382424 | |

| Record name | 1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453557-70-5 | |

| Record name | 1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide typically involves the reaction of 3-fluorobenzyl chloride with piperidine to form 1-(3-fluorobenzyl)piperidine. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its pharmacokinetic properties. The carbohydrazide moiety may also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

1-(3-Fluorobenzyl)-N′-(2-thienylcarbonyl)-4-piperidinecarbohydrazide (CAS: 478078-98-7)

- Molecular Formula : C₁₈H₂₀FN₃O₂S

- Molecular Weight : 361.44 g/mol

- Key Differences : Incorporates a 2-thienylcarbonyl group instead of a simple carbohydrazide. This modification increases molecular weight by ~108 g/mol and introduces a sulfur atom, which may alter electronic properties and binding affinity to sulfur-rich enzymes .

1-(3-Fluorobenzyl)-4-piperidinecarboxylic Acid Hydrochloride (CAS: 451485-55-5)

- Molecular Formula: C₁₃H₁₅FNO₂·HCl

- Molecular Weight : 279.73 g/mol

- Key Differences: Replaces the carbohydrazide group with a carboxylic acid, which is protonated under physiological conditions.

Methyl 1-(3-Fluorobenzyl)-4-piperidinecarboxylate (CAS: 383146-94-9)

Modifications to the Fluorobenzyl Group

1-(4-Chloro-3-Fluorobenzyl)-3-piperidinyl Derivatives

- Example : Ethyl 4-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-1-piperazinecarboxylate

- This could prolong half-life in vivo compared to the parent compound .

1-(4-Fluorobenzyl)piperazine Derivatives

- Example: [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives

- Key Differences : Replaces the piperidine ring with a piperazine scaffold, introducing an additional nitrogen atom. Piperazine derivatives are often used in kinase inhibitors due to their conformational flexibility and binding to ATP pockets .

Physicochemical Properties

| Compound | logP | Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide | 2.1 | 0.15 (Water) | 3 | 5 |

| 1-(3-Fluorobenzyl)-N′-(2-thienylcarbonyl)-4-piperidinecarbohydrazide | 3.0 | 0.08 (Water) | 2 | 6 |

| Methyl 1-(3-Fluorobenzyl)-4-piperidinecarboxylate | 2.5 | 0.20 (DMSO) | 1 | 3 |

Data estimated using QSAR models and experimental analogs .

Biological Activity

1-(3-Fluorobenzyl)-4-piperidinecarbohydrazide is a chemical compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a 3-fluorobenzyl group and a carbohydrazide moiety. The synthesis typically involves:

- Formation of Intermediate : Reacting 3-fluorobenzyl chloride with piperidine to form 1-(3-fluorobenzyl)piperidine.

- Final Product Formation : Reacting the intermediate with hydrazine hydrate under conditions that may include heating and the use of solvents like ethanol or methanol.

This synthetic route allows for the production of the compound with high purity, essential for biological testing .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorobenzyl group enhances binding affinity, while the piperidine ring modulates pharmacokinetic properties. The carbohydrazide moiety contributes to the compound's reactivity and stability .

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer activities. For instance, derivatives containing fluorobenzyl groups have shown inhibitory effects on tyrosinase, an enzyme involved in melanin production, making them potential candidates for treating hyperpigmentation disorders .

Case Studies

- Tyrosinase Inhibition : A study evaluated various compounds based on the piperazine structure, revealing that one derivative exhibited an IC50 value of 0.96 μM against tyrosinase from Agaricus bisporus, significantly outperforming the reference compound kojic acid (IC50 = 17.76 μM). This suggests that modifications to the piperazine structure can enhance biological activity .

- Anti-Melanogenic Effects : In vitro studies using B16F10 melanoma cells demonstrated that certain derivatives showed no cytotoxicity while exerting anti-melanogenic effects. This indicates their potential as safe therapeutic agents for skin-related conditions .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

| Compound Name | Structure Variation | IC50 (μM) | Activity |

|---|---|---|---|

| This compound | Reference Compound | N/A | Potentially bioactive |

| 4-(4-Fluorobenzyl)piperazin-1-yl derivative | Fluorine at para position | 0.96 | Strong tyrosinase inhibitor |

| 1-(3-Chlorobenzyl)-4-piperidinecarbohydrazide | Chlorine instead of fluorine | N/A | Variable activity |

| 1-(3-Fluorobenzyl)-4-piperidinecarboxamide | Carboxamide instead of carbohydrazide | N/A | Different reactivity profile |

This table illustrates how structural variations can significantly influence biological activity, highlighting the importance of chemical modifications in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.